Olympicene: A Technical Guide to Synthesis and Characterization
Olympicene: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Olympicene (6H-benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a shape reminiscent of the Olympic rings. Its unique electronic and structural properties have garnered significant interest for potential applications in materials science, including advanced sensors, information and energy storage, solar cells, and high-tech LEDs. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of olympicene, presenting detailed experimental protocols and quantitative data for researchers in chemistry and drug development.
Synthesis of Olympicene
Two primary synthetic routes to olympicene have been established: the original multi-step synthesis developed by Mistry and Fox, and a more recent, efficient two-step radical annulation method by Alabugin and coworkers.
Original Multi-Step Synthesis
First reported in anticipation of the 2012 London Olympics, this seven-step synthesis laid the groundwork for accessing the olympicene core.[1][2] The key steps involve a sequence of classical organic reactions to construct the intricate five-ring system.
A detailed, step-by-step protocol for the original synthesis is outlined below, based on the procedures reported by Mistry and Fox.[3][4]
Step 1: Wittig Reaction
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Reaction: Pyrene-4-carboxaldehyde is reacted with the ylide derived from ethyl bromoacetate (B1195939) and triphenylphosphine (B44618).
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Procedure: To a solution of triphenylphosphine in toluene, ethyl bromoacetate is added, and the mixture is heated to form the phosphonium (B103445) salt. After cooling, a mild base is added to generate the ylide. Pyrene-4-carboxaldehyde is then added, and the reaction mixture is stirred to yield the corresponding α,β-unsaturated ester.
Step 2: Hydrogenation
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Reaction: The α,β-unsaturated ester is hydrogenated to saturate the carbon-carbon double bond.
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Procedure: The product from Step 1 is dissolved in ethyl acetate, and palladium on carbon (10%) is added as a catalyst. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.
Step 3: Saponification
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Reaction: The ester is hydrolyzed to the corresponding carboxylic acid.
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Procedure: The hydrogenated ester is treated with a solution of potassium hydroxide (B78521) in a mixture of water and ethanol (B145695) and heated under reflux. After cooling, the solution is acidified to precipitate the carboxylic acid.
Step 4: Acyl Chloride Formation
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Reaction: The carboxylic acid is converted to the more reactive acyl chloride.
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Procedure: The dried carboxylic acid is suspended in a suitable solvent, and thionyl chloride is added dropwise. The mixture is heated gently until the evolution of gas ceases.
Step 5: Friedel-Crafts Acylation
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Reaction: An intramolecular Friedel-Crafts reaction is performed to form a new six-membered ring.
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Procedure: The acyl chloride is dissolved in dichloromethane (B109758) and cooled in an ice bath. Aluminum chloride is added portion-wise, and the reaction is stirred until cyclization is complete.
Step 6: Reduction
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Reaction: The ketone formed in the previous step is reduced to a secondary alcohol.
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Procedure: The ketone is dissolved in a suitable solvent and treated with a reducing agent such as lithium aluminum hydride at low temperature.
Step 7: Acid-Catalyzed Cyclization and Dehydration
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Reaction: The final ring is formed through an acid-catalyzed intramolecular cyclization and subsequent dehydration.
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Procedure: The alcohol is treated with an acidic ion-exchange resin to promote the final cyclization and dehydration, yielding olympicene.
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Caption: Workflow for the original multi-step synthesis of olympicene.
Two-Step Radical Annulation Synthesis
A significantly more efficient two-step synthesis of a functionalized olympicene derivative, Ph-olympicene, was developed by Alabugin and coworkers.[5] This strategy utilizes a radical-initiated annulation to rapidly construct the final ring.[6]
The following protocol is a general representation of the radical annulation approach. For specific substrate and reagent details, consulting the primary literature is recommended.[6]
Step 1: Precursor Synthesis
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Reaction: A suitable polycyclic aromatic precursor bearing an alkyne and a radical initiator trigger is synthesized.
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Procedure: Standard cross-coupling and substitution reactions are employed to assemble the precursor molecule.
Step 2: Radical Cascade Annulation
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Reaction: A radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) are used to initiate a cascade of radical reactions.
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Procedure: The precursor is dissolved in an appropriate solvent, and the radical initiator and mediator are added. The reaction mixture is heated to induce the radical cascade, leading to the formation of the functionalized olympicene derivative in two quick steps from a readily available starting material.[5][7]
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Caption: Workflow for the two-step radical annulation synthesis of Ph-olympicene.
Characterization of Olympicene
The unique structure of olympicene has been elucidated and confirmed through a combination of spectroscopic and microscopic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of olympicene in solution. The proton NMR spectrum of olympicene has been reported and is available interactively on ChemSpider Synthetic Pages.[8]
Table 1: NMR Spectroscopic Data for Olympicene (6H-benzo[cd]pyrene)
| Technique | Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | Data not fully available in a tabulated format | Aromatic Protons |
| Data not fully available in a tabulated format | Methylene Protons (-CH₂-) | ||
| ¹³C NMR | ¹³C | Data not fully available in a tabulated format | Aromatic Carbons |
| Data not fully available in a tabulated format | Methylene Carbon (-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of olympicene and provides insights into its fragmentation patterns.
Table 2: Mass Spectrometric Data for Olympicene (6H-benzo[cd]pyrene)
| Technique | Parameter | Value | Interpretation |
| Electron Ionization (EI) | Molecular Ion (M⁺) | m/z 240.0939 | Corresponds to the molecular formula C₁₉H₁₂ |
| Key Fragments | Data not fully available in a tabulated format | Analysis of fragments can confirm the polycyclic aromatic core |
Note: The exact mass is calculated for the molecular formula C₁₉H₁₂. Experimental fragmentation data can be found in specialized mass spectrometry databases and the primary literature.
Microscopic and Crystallographic Characterization
High-Resolution Microscopy
The first visual confirmation of the olympicene structure was achieved using advanced microscopy techniques.
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Scanning Tunneling Microscopy (STM): Provided the initial glimpse of the molecule's structure.[9]
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Non-contact Atomic Force Microscopy (AFM): Enabled the imaging of a single olympicene molecule with atomic resolution, confirming its five-ring structure.[2]
X-ray Crystallography
Table 3: Selected Crystallographic Parameters for a Functionalized Olympicene Derivative
| Parameter | Value |
| Crystal System | Data not available for parent olympicene |
| Space Group | Data not available for parent olympicene |
| Unit Cell Dimensions | Data not available for parent olympicene |
| Key Bond Lengths (Å) | Data not available for parent olympicene |
| Key Bond Angles (°) | Data not available for parent olympicene |
Note: Researchers interested in the precise solid-state structure should refer to crystallographic databases for potential future depositions of the parent olympicene structure or consult publications detailing the crystallography of its derivatives.
Logical Relationships in Characterization
The characterization of olympicene follows a logical workflow, starting from spectroscopic confirmation of the molecular structure to the direct visualization of its atomic arrangement.
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Caption: Logical workflow for the characterization of olympicene.
This technical guide provides a foundational understanding of the synthesis and characterization of olympicene. For professionals in research and drug development, the provided protocols and data serve as a valuable resource for further exploration and application of this unique polycyclic aromatic hydrocarbon. It is recommended to consult the cited primary literature for more detailed experimental conditions and in-depth analysis.
References
- 1. Photo-finish for Olympicene | News | Chemistry World [chemistryworld.com]
- 2. newatlas.com [newatlas.com]
- 3. oxfordstudent.com [oxfordstudent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olympian feat: Chemists synthesize smallest five-ringed molecule - Los Angeles Times [latimes.com]
- 6. 6H-Benzo[cd]pyren-6-one [webbook.nist.gov]
- 7. 6H-Benzo[cd]pyren-6-one | C19H10O | CID 18310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Olympicene - the world's smallest five-ringed symbol [rsc.org]
